3-amino-7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid
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Overview
Description
3-Amino-7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid is a complex organic compound characterized by its imidazo[1,2-a]pyridine core structure, a trifluoromethyl group, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid typically involves multiple steps, starting with the construction of the imidazo[1,2-a]pyridine core. One common approach is the cyclization of an appropriate precursor containing both the pyridine and imidazole moieties. The trifluoromethyl group is introduced using reagents such as trifluoromethylating agents, while the amino group is introduced through amination reactions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst or using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 3-amino-7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid can be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its trifluoromethyl group can enhance the compound's binding affinity and stability.
Medicine: This compound has potential medicinal applications, including the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In industry, this compound can be used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its unique properties can improve the efficacy and safety of various industrial applications.
Mechanism of Action
The mechanism by which 3-amino-7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to these targets, while the amino group can participate in hydrogen bonding and other interactions. The exact pathways and molecular targets involved depend on the specific application and biological system.
Comparison with Similar Compounds
3-Amino-5-(trifluoromethyl)benzoic acid
3-Amino-7-(trifluoromethyl)pyridine-2-carboxylic acid
3-Amino-7-(trifluoromethyl)quinoline-2-carboxylic acid
Uniqueness: 3-Amino-7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid stands out due to its imidazo[1,2-a]pyridine core, which provides unique structural and electronic properties compared to other similar compounds. This uniqueness can lead to different biological activities and applications.
Properties
CAS No. |
1516780-82-7 |
---|---|
Molecular Formula |
C9H6F3N3O2 |
Molecular Weight |
245.2 |
Purity |
0 |
Origin of Product |
United States |
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